molecular formula C12H15NO2 B13963654 tert-Butyl 5-vinylpicolinate

tert-Butyl 5-vinylpicolinate

Cat. No.: B13963654
M. Wt: 205.25 g/mol
InChI Key: HZQXURQTLNGVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-vinylpicolinate is a substituted picolinic acid derivative featuring a tert-butyl ester group at the carboxylate position and a vinyl substituent at the 5-position of the pyridine ring. Picolinate esters are widely used in pharmaceuticals, agrochemicals, and polymer chemistry due to their stability and versatility in synthetic transformations .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

tert-butyl 5-ethenylpyridine-2-carboxylate

InChI

InChI=1S/C12H15NO2/c1-5-9-6-7-10(13-8-9)11(14)15-12(2,3)4/h5-8H,1H2,2-4H3

InChI Key

HZQXURQTLNGVHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C=C1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-vinylpicolinate typically involves the esterification of 5-vinylpicolinic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for substrates that are sensitive to harsher conditions.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-vinylpicolinate can undergo various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like vinyl halides.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 5-vinylpicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-vinylpicolinate involves its interaction with various molecular targets. The vinyl group can undergo polymerization or cross-linking reactions, while the ester group can be hydrolyzed to release the active picolinic acid moiety. These interactions can affect biological pathways and molecular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-butyl 5-vinylpicolinate with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Reactivity
This compound (hypothetical) C₁₂H₁₅NO₂ 205.25 (est.) Pyridine, tert-butyl ester, vinyl Electrophilic addition (vinyl), ester hydrolysis
tert-Butyl 5-formylpicolinate C₁₁H₁₃NO₃ 207.23 Pyridine, tert-butyl ester, formyl Nucleophilic addition (formyl), ester hydrolysis
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 Pyrrolidine, tert-butyl ester, hydroxymethyl, methoxyphenyl Hydrogen bonding (hydroxyl), ester hydrolysis
tert-Butyl alcohol C₄H₁₀O 74.12 Alcohol Dehydration, oxidation

Key Observations :

  • Reactivity : The vinyl group in this compound is less polar than the formyl group in its analog, favoring addition reactions (e.g., polymerization or cycloadditions) over nucleophilic attacks.
  • Stability : The tert-butyl ester group enhances steric protection of the carboxylate, improving stability against hydrolysis compared to methyl or ethyl esters.
  • Applications: While tert-butyl 5-formylpicolinate is likely used as an aldehyde precursor in cross-coupling reactions , the vinyl derivative may serve as a monomer in polymer synthesis or a substrate in Heck reactions.

Physicochemical Properties

Property This compound (est.) tert-Butyl 5-Formylpicolinate tert-Butyl Alcohol
Boiling Point (°C) ~250–300 (est.) Not reported 82–83
Solubility Low in water; soluble in organic solvents Likely similar to vinyl analog Miscible with water
Storage Conditions Inert atmosphere, 2–8°C (inferred) 2–8°C under inert gas Room temperature, away from oxidizers

Notes:

  • The vinyl substituent likely reduces water solubility compared to hydroxyl or formyl groups.
  • Storage at low temperatures (2–8°C) is critical for tert-butyl esters to prevent ester hydrolysis or decomposition .

Key Differences :

  • Flammability : tert-Butyl alcohol is highly flammable (NFPA rating 3 ), whereas tert-butyl esters are less volatile and pose lower flammability risks.
  • Reactivity : The vinyl group may introduce polymerization hazards under heat or light, requiring inhibitors during storage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.